1-Bromo-3-(2-methoxyethoxy)-5-methylbenzene
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Overview
Description
1-Bromo-3-(2-methoxyethoxy)-5-methylbenzene is an organic compound with the molecular formula C10H13BrO2 It is a brominated aromatic ether, characterized by the presence of a bromine atom, a methoxyethoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-methoxyethoxy)-5-methylbenzene typically involves the bromination of 3-(2-methoxyethoxy)-5-methylbenzene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-methoxyethoxy)-5-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups under appropriate conditions.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) are used.
Major Products Formed
Nucleophilic Substitution: Products include 3-(2-methoxyethoxy)-5-methylphenol or 3-(2-methoxyethoxy)-5-methylbenzylamine.
Oxidation: Products include 3-(2-methoxyethoxy)-5-methylbenzaldehyde or 3-(2-methoxyethoxy)-5-methylbenzoic acid.
Reduction: Products include 3-(2-methoxyethoxy)-5-methylbenzene.
Scientific Research Applications
1-Bromo-3-(2-methoxyethoxy)-5-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-methoxyethoxy)-5-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and the methoxyethoxy group play crucial roles in its reactivity and biological activity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects on specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(2-methoxyethoxy)benzene: Similar structure but lacks the methyl group at the 5-position.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains an ethane backbone instead of a benzene ring.
1-Bromo-3-(2-methoxyethoxy)propane: Contains a propane backbone instead of a benzene ring.
Uniqueness
1-Bromo-3-(2-methoxyethoxy)-5-methylbenzene is unique due to the presence of both a bromine atom and a methoxyethoxy group on a methyl-substituted benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-bromo-3-(2-methoxyethoxy)-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-8-5-9(11)7-10(6-8)13-4-3-12-2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQKPVRAXSNKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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